molecular formula C9H6Cl2O B1322923 4,5-dichloro-2,3-dihydro-1H-inden-1-one CAS No. 69392-64-9

4,5-dichloro-2,3-dihydro-1H-inden-1-one

Cat. No. B1322923
CAS RN: 69392-64-9
M. Wt: 201.05 g/mol
InChI Key: KYWOFYRNDCXWHN-UHFFFAOYSA-N
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Description

“4,5-dichloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6Cl2O . It is also known as DIN.


Molecular Structure Analysis

The molecular structure of “4,5-dichloro-2,3-dihydro-1H-inden-1-one” consists of a pyrazole bound to a phenyl group . The InChI code for this compound is 1S/C9H6Cl2O/c10-7-3-1-5-6 (9 (7)11)2-4-8 (5)12/h1,3H,2,4H2 .


Physical And Chemical Properties Analysis

The molecular weight of “4,5-dichloro-2,3-dihydro-1H-inden-1-one” is 201.05 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 199.9795702 g/mol . Its topological polar surface area is 17.1 Ų . It has a complexity of 205 .

Scientific Research Applications

Catalytic Systems and Synthesis

4,5-dichloro-2,3-dihydro-1H-inden-1-one derivatives have been synthesized through decarbonylative cycloaddition, involving rhodium (I) catalysis and direct carbon–carbon bond cleavage. This process is significant for developing advanced catalytic systems and synthesizing complex molecular structures (Hu et al., 2022).

Pesticide Synthesis

The compound is a key intermediate in the synthesis of the pesticide Indoxacarb. An improved synthesis method using this compound demonstrates its importance in agricultural chemistry and pesticide development (Jing, 2012).

Pharmaceutical Research

In pharmaceutical research, polymorphic forms of derivatives containing 4,5-dichloro-2,3-dihydro-1H-inden-1-one have been studied using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).

Solar Cell Development

Derivatives of 4,5-dichloro-2,3-dihydro-1H-inden-1-one have been utilized in the development of asymmetric small molecule acceptors for polymer solar cells. This showcases its application in renewable energy and materials science (Liu et al., 2020).

Molecular Structure and Spectroscopic Studies

Detailed investigations on the molecular structure, electronic characteristics, and spectroscopic properties of derivatives have been conducted. These studies are pivotal in materials science and chemistry for understanding the behavior of complex molecules (Viji et al., 2020).

properties

IUPAC Name

4,5-dichloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWOFYRNDCXWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-2,3-dihydro-1H-inden-1-one

Synthesis routes and methods

Procedure details

The 4,5-dichloro-1-indanone is prepared as in Example 15 for the preparation of 6,7-dichloro-1-indanone but star6ing with 26 g of 3-(2,3-dichlorophenyl)propionic acid, 138 ml of thionyl chloride, 550 ml of anhydrous dichloromethane and 20.5 g of aluminium chloride. After recrystallization from 100 ml of boiling ethanol, 12.67 g of 4,5-dichloro-1-indanone are thus obtained which melt at 78° C.
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26 g
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138 mL
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20.5 g
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550 mL
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